

Chemical properties and structure of ethyl 2-(piperidin-4-yl)oxazole-4-carboxylate

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Compound of Interest

Compound Name:	2-Piperidin-4-yl-oxazole-4-carboxylic acid ethyl ester
Cat. No.:	B1519856

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An In-depth Technical Guide to Ethyl 2-(piperidin-4-yl)oxazole-4-carboxylate

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, and potential applications of ethyl 2-(piperidin-4-yl)oxazole-4-carboxylate. This heterocyclic compound, incorporating both a piperidine and an oxazole moiety, represents a scaffold of significant interest in medicinal chemistry and drug discovery. This document details its structural and physicochemical characteristics, a proposed synthetic pathway, and predicted spectroscopic data for characterization. Furthermore, we explore the potential biological relevance of this molecule by examining the established activities of structurally related compounds, offering insights for researchers, scientists, and drug development professionals.

Introduction and Chemical Identity

Ethyl 2-(piperidin-4-yl)oxazole-4-carboxylate is a heterocyclic compound that merges two key pharmacophores: a piperidine ring and a 2,4-disubstituted oxazole core.^[1] The oxazole ring is a versatile scaffold known to be present in a wide array of pharmacologically active molecules, exhibiting properties that include anti-inflammatory, anticancer, and antimicrobial effects.^[2] Similarly, the piperidine moiety is a frequent component of approved drugs, often enhancing pharmacokinetic properties and enabling critical interactions with biological targets. The

strategic combination of these two heterocyclic systems within a single molecule makes ethyl 2-(piperidin-4-yl)oxazole-4-carboxylate a compound of interest for screening libraries and as a foundational structure for the development of novel therapeutic agents.

This guide serves as a technical resource for researchers, providing essential data for the synthesis, identification, and potential exploration of this compound in a drug discovery context.

Molecular Structure and Physicochemical Properties

The molecular architecture of ethyl 2-(piperidin-4-yl)oxazole-4-carboxylate features a central 1,3-oxazole ring.^[1] A piperidine ring is attached at the 2-position of the oxazole, and an ethyl ester group is present at the 4-position.^[1] The presence of the basic piperidine nitrogen and the ester functionality introduces sites for potential chemical modification and intermolecular interactions, which are key to its potential biological activities.^[1]

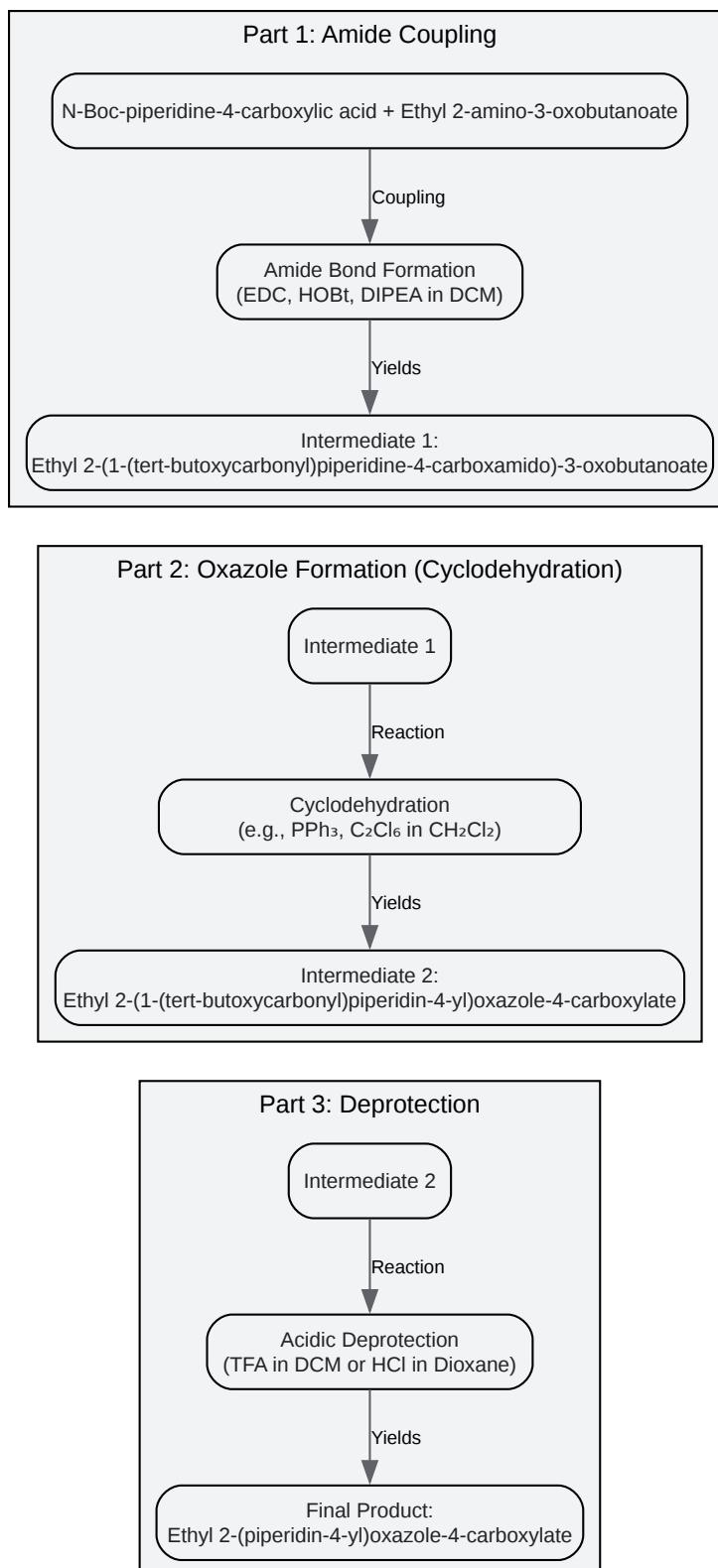
Data Presentation: Physicochemical and Structural Identifiers

Property	Value	Source
IUPAC Name	Ethyl 2-(piperidin-4-yl)-1,3-oxazole-4-carboxylate	N/A
Synonyms	2-Piperidin-4-yl-oxazole-4-carboxylic acid ethyl ester; 4-Oxazolecarboxylic acid, 2-(4-piperidinyl)-, ethyl ester	[1]
CAS Number	672310-05-3	[1]
Molecular Formula	C ₁₁ H ₁₆ N ₂ O ₃	[1]
Molecular Weight	224.26 g/mol	[1]
Physical State	Pale-yellow to Yellow-brown Solid	[1]
Predicted pKa	~8.5-9.5 (for the piperidine nitrogen)	N/A
Predicted logP	~1.5 - 2.5	N/A
SMILES	CCOC(=O)C1=CO(N2C2C)C(C2)C1 CNCC2	[1]
InChI	InChI=1S/C11H16N2O3/c1-2-15-11(14)9-7-16-10(13-9)8-3-5-12-6-4-8/h7-8,12H,2-6H2,1H3	[1]

Synthesis and Purification

While a specific published synthesis for ethyl 2-(piperidin-4-yl)oxazole-4-carboxylate is not readily available, a plausible and efficient route can be designed based on established methods for the synthesis of 2,4-disubstituted oxazoles.^{[3][4]} The following protocol is a proposed method based on the Robinson-Gabriel synthesis, which involves the cyclodehydration of an α -acylamino ketone.

Proposed Synthetic Workflow

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Caption: Proposed synthetic pathway for ethyl 2-(piperidin-4-yl)oxazole-4-carboxylate.

Detailed Experimental Protocol

Step 1: Amide Coupling

- To a solution of N-Boc-piperidine-4-carboxylic acid (1.0 eq) in dichloromethane (DCM), add 1-hydroxybenzotriazole (HOBr) (1.2 eq) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq).
- Stir the mixture at room temperature for 30 minutes.
- Add ethyl 2-amino-3-oxobutanoate hydrochloride (1.1 eq) and diisopropylethylamine (DIPEA) (2.5 eq).
- Continue stirring at room temperature for 12-18 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
- Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO_3 solution, and brine.
- Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography to yield ethyl 2-(1-(tert-butoxycarbonyl)piperidine-4-carboxamido)-3-oxobutanoate.

Step 2: Oxazole Formation (Cyclodehydration)

- Dissolve the product from Step 1 (1.0 eq) in anhydrous dichloromethane.
- Add triphenylphosphine (1.5 eq) and hexachloroethane (1.5 eq) to the solution.^[3]
- Stir the mixture at room temperature for 12-24 hours.
- Monitor the formation of the oxazole by TLC or LC-MS.
- After completion, concentrate the reaction mixture and purify by silica gel column chromatography to obtain ethyl 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)oxazole-4-carboxylate.

Step 3: N-Boc Deprotection

- Dissolve the purified product from Step 2 in a solution of 20% trifluoroacetic acid (TFA) in DCM.
- Stir at room temperature for 1-2 hours.
- Remove the solvent and excess acid under reduced pressure.
- Dissolve the residue in a minimal amount of water and basify with a saturated aqueous solution of NaHCO_3 .
- Extract the aqueous layer multiple times with DCM.
- Combine the organic extracts, dry over anhydrous Na_2SO_4 , filter, and concentrate to afford the final product, ethyl 2-(piperidin-4-yl)oxazole-4-carboxylate.

Structural Characterization (Predicted Data)

As experimental spectroscopic data for this specific compound is not available in the public domain, this section provides predicted data based on the known spectral characteristics of its constituent functional groups. This information is intended to guide researchers in the characterization of the synthesized compound.

Predicted Spectroscopic Data

Technique	Predicted Data
¹ H NMR (400 MHz, CDCl ₃)	δ (ppm): ~8.1 (s, 1H, oxazole-H), 4.4 (q, 2H, OCH ₂ CH ₃), 3.2-3.4 (m, 1H, piperidine-CH), 3.1-3.2 (m, 2H, piperidine-CH ₂), 2.7-2.9 (m, 2H, piperidine-CH ₂), 1.9-2.1 (m, 4H, piperidine-CH ₂), 1.4 (t, 3H, OCH ₂ CH ₃), ~1.6 (br s, 1H, NH).
¹³ C NMR (100 MHz, CDCl ₃)	δ (ppm): ~162 (C=O, ester), ~159 (C, oxazole C2), ~140 (C, oxazole C4), ~128 (CH, oxazole C5), 61.5 (OCH ₂), 45-47 (piperidine C2/C6), 40-42 (piperidine C4), 30-32 (piperidine C3/C5), 14.5 (CH ₃). [5] [6] [7]
FT-IR (ATR)	ν (cm ⁻¹): ~3300 (N-H stretch), 2950-2850 (C-H stretches), ~1720-1740 (C=O stretch, ester), ~1580 (C=N stretch, oxazole), 1300-1000 (C-O stretches, ester and oxazole). [8] [9]
Mass Spec. (EI)	Predicted m/z: 224.12 (M ⁺), with fragmentation patterns corresponding to the loss of the ethyl group, the ethoxycarbonyl group, and cleavage of the piperidine ring. [10]

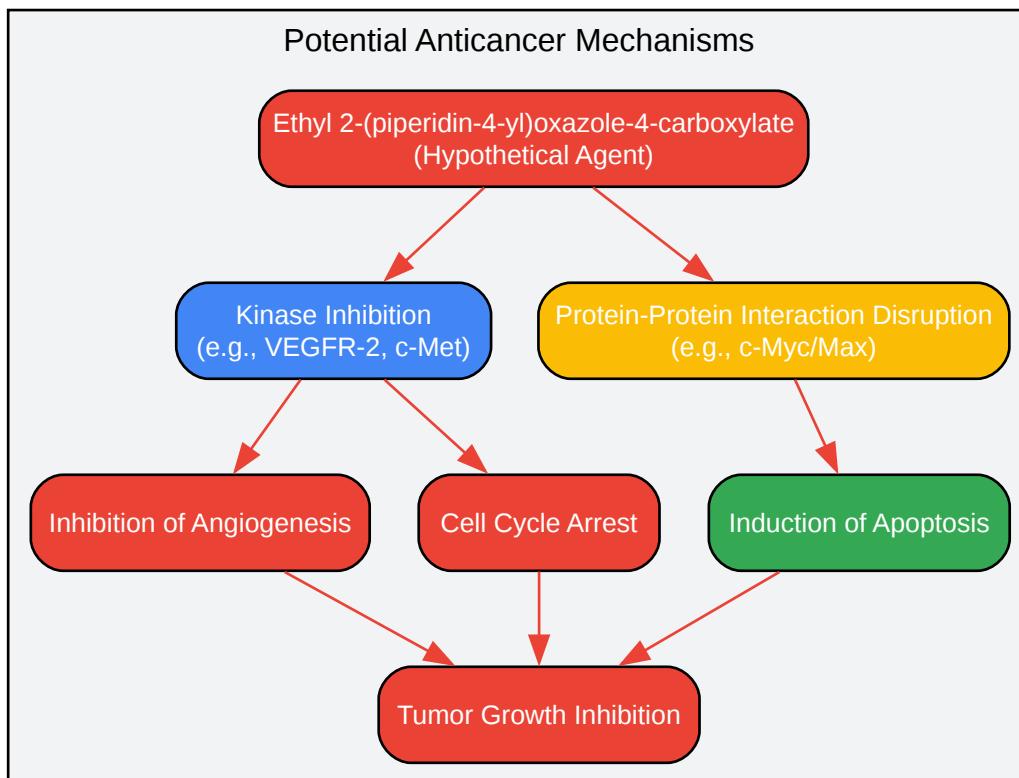
Potential Biological Applications and Future Directions

While ethyl 2-(piperidin-4-yl)oxazole-4-carboxylate has not been extensively studied for its biological activity, the constituent moieties suggest several promising avenues for investigation in drug discovery.

Anticancer Potential

Numerous studies have highlighted the anticancer properties of molecules containing piperidine and oxazole or related benzoxazole scaffolds. For instance, certain piperidinyl-based benzoxazole derivatives have been identified as dual inhibitors of VEGFR-2 and c-Met kinases, which are crucial for tumor angiogenesis and growth.[\[11\]](#) Other research has shown that compounds incorporating a piperidine ring can exhibit potent antiproliferative effects against

various leukemia cell lines.[12] Recently, a novel c-Myc inhibitor for lung cancer was discovered which contains a piperidinyl moiety linked to a different heterocyclic system.[13]



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Caption: Hypothetical anticancer mechanisms of action for piperidinyl-oxazole scaffolds.

Neurological and Other Applications

Derivatives of piperidine and oxazole have also been explored for their effects on the central nervous system. For example, certain benzoxazole-piperidine derivatives have been investigated as multi-target antipsychotics, showing affinities for dopamine and serotonin receptors.[10]

Given the structural alerts present in ethyl 2-(piperidin-4-yl)oxazole-4-carboxylate, it is a prime candidate for inclusion in high-throughput screening campaigns to identify novel hits for a wide range of biological targets. Further derivatization of the piperidine nitrogen and modification of the ester group could lead to the development of potent and selective modulators of various enzymes and receptors.

Conclusion

Ethyl 2-(piperidin-4-yl)oxazole-4-carboxylate is a structurally intriguing heterocyclic compound with significant potential as a building block in medicinal chemistry. This guide has provided a comprehensive overview of its chemical nature, a detailed proposed synthetic route, and predicted characterization data. By contextualizing its structure with the known biological activities of related compounds, we highlight its potential for the development of novel therapeutics, particularly in oncology. Further experimental validation of the proposed synthesis and a thorough investigation of its pharmacological profile are warranted to fully elucidate the therapeutic potential of this promising scaffold.

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